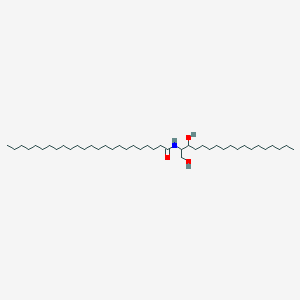

N-Lignoceroyl-DL-dihydrosphingosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(1,3-dihydroxyoctadecan-2-yl)tetracosanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H85NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h40-41,44-45H,3-39H2,1-2H3,(H,43,46) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPLYVSYSBPLDOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H85NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407550 | |

| Record name | Tetracosanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

652.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92545-07-8 | |

| Record name | Tetracosanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Lignoceroyl-DL-dihydrosphingosine: Technical Guide to Structure, Properties, and Experimental Application

[1][2]

Executive Summary

N-Lignoceroyl-DL-dihydrosphingosine (commonly referred to as C24-Dihydroceramide or Cer(d18:0/24:0) ) is a bioactive sphingolipid comprising a dihydrosphingosine backbone N-acylated with lignoceric acid (24:0).[1][2][3][4][5]

Historically dismissed as a biologically inert precursor to C24-ceramide, recent evidence positions it as a critical regulator of autophagy, membrane biophysics, and metabolic homeostasis. This guide provides a technical deep-dive for researchers, focusing on the physicochemical challenges of the "DL" racemic mixture, the biophysics of very-long-chain fatty acids (VLCFAs), and validated protocols for solubilization and quantification.

Part 1: Chemical Architecture & Physicochemical Properties

Structural Analysis

The molecule consists of two hydrophobic chains linked by an amide bond. The "DL" designation in the name is critical for experimental design, as it indicates a synthetic racemic mixture of enantiomers, unlike the stereospecific D-erythro form found in mammalian physiology.

| Component | Description | Biological Implication |

| Sphingoid Base | DL-Dihydrosphingosine (Sphinganine) | Lacks the 4,5-trans double bond of sphingosine.[1][2] This saturation significantly increases membrane rigidity compared to standard ceramides.[1][2] |

| Fatty Acid | Lignoceric Acid (C24:[2]0) | A Very Long Chain Fatty Acid (VLCFA).[1][2] The length allows interdigitation across the lipid bilayer, stabilizing membrane domains. |

| Stereochemistry | DL (Racemic) | Contains both biologically active (D-erythro) and inactive/inhibitory isomers.[1][2] Note: Binding affinity to enzymes like DEGS1 may vary between isomers.[1] |

Physicochemical Data Table

| Property | Value / Characteristic | Experimental Note |

| CAS Number | 75196-33-7 | Use for procurement verification. |

| Molecular Formula | C₄₂H₈₅NO₃ | |

| Molecular Weight | ~652.13 g/mol | |

| Solubility | Chloroform:Methanol (2:1), Hot Ethanol | Insoluble in water. Requires carrier (BSA) or liposomal formulation for cell delivery.[2] |

| Phase Behavior | High melting point (Gel phase at 37°C) | Promotes formation of rigid, detergent-resistant membrane domains (rafts).[2] |

Part 2: Biological Significance & Mechanisms[6][7]

The "Inactive" Myth vs. Autophagy Regulation

Contrary to early dogma, C24-dihydroceramide is not merely a substrate for Dihydroceramide Desaturase (DEGS1).[2]

-

Autophagy Trigger: Accumulation of dihydroceramides (specifically VLCFA species) has been linked to the induction of autophagy, distinct from the apoptotic signaling of C24-ceramide.

-

Membrane Biophysics: The lack of the 4,5-double bond allows the dihydrosphingosine backbone to pack more tightly than sphingosine. Combined with the C24 tail, this lipid creates highly ordered membrane domains that can segregate receptors and signaling complexes.

The DEGS1 Checkpoint

The conversion of N-Lignoceroyl-dihydrosphingosine to N-Lignoceroyl-sphingosine (Ceramide) is the rate-limiting step in de novo synthesis.[1][2]

Figure 1: Metabolic position of C24-dihydroceramide.[1][2] Note the critical gating role of DEGS1.

Part 3: Experimental Protocols

Solubilization for Cell Culture (BSA Complexing)

Causality: Direct addition of ethanolic sphingolipids to media causes precipitation, rendering the lipid bio-unavailable and cytotoxic due to crystal formation. Complexing with Bovine Serum Albumin (BSA) mimics physiological transport.[1][2]

Protocol:

-

Dry Down: Aliquot the required amount of this compound (in chloroform/methanol) into a glass vial. Evaporate solvent under a stream of nitrogen.[1][2][6]

-

Dissolve: Add absolute ethanol to the dried film to achieve a 5 mM stock. Vortex and heat to 37°C until fully dissolved.

-

Complexing:

-

Validation: The solution should be clear. Turbidity indicates failure to complex.[1][2]

LC-MS/MS Quantification

Trustworthiness: Accurate detection requires separating the "dihydro" form from the standard ceramide. They differ by only 2 Daltons.[1][2]

Method Parameters:

-

Column: C8 or C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[1][2]

-

Mobile Phase B: Methanol/Isopropanol + 0.1% Formic Acid.[1][2]

-

Ionization: ESI Positive Mode.

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Note |

|---|---|---|---|

| C24-dhCer | ~652.6 [M+H]⁺ | 266.3 | Product is the sphinganine base fragment.[1][2] |

| C24-Cer | ~650.6 [M+H]⁺ | 264.3 | Critical Control: Ensure chromatographic separation if mass resolution is low.[1][2] |

Figure 2: Analytical workflow for targeted lipidomics of C24-dihydroceramide.

Part 4: Critical Research Considerations

-

The "DL" Factor: Most commercial this compound is a racemic mixture.[1][2]

-

Vial Material: Use glass vials only. Saturated VLCFAs bind aggressively to plastics (polypropylene), leading to significant concentration errors.[2]

-

Storage: Store powder at -20°C. Solutions in chloroform are stable for months at -20°C but must be sealed with Teflon-lined caps to prevent evaporation.

References

-

LipidMaps Structure Database. N-tetracosanoylsphinganine (d18:0/24:0). [Link][1][2]

-

Siddique, M.M., et al. (2015).[2] Ablation of dihydroceramide desaturase 1, Degs1, reveals distinct roles of dihydroceramides and ceramides in the control of cell fate and autophagy. [Link]

-

Bielawski, J., et al. (2006).[2] Simultaneous quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry. [Link]

-

PubChem Compound Summary. N-Lignoceroyl-dihydrosphingosine. [Link][1][2]

Sources

- 1. C24-Ceramide | C42H83NO3 | CID 5283571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. LIPID MAPS [lipidmaps.org]

- 3. This compound | 75196-33-7 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. web.ist.utl.pt [web.ist.utl.pt]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far [frontiersin.org]

Molecular weight and formula of N-Lignoceroyl-DL-dihydrosphingosine

Executive Summary

N-Lignoceroyl-DL-dihydrosphingosine (C24:0 Dihydroceramide) is a bioactive sphingolipid intermediate characterized by a saturated 24-carbon fatty acyl chain amide-linked to a sphinganine (dihydrosphingosine) backbone. Unlike its unsaturated counterpart (C24:0 Ceramide), this molecule lacks the 4,5-trans double bond. Long considered biologically inert, C24:0 dihydroceramide is now recognized as a critical regulator of autophagy, membrane rigidity, and oxidative stress response.

This guide provides the definitive physicochemical data, mass spectrometry validation protocols, and biological context required for high-integrity research applications.

Physicochemical Identity

The following data establishes the core identity of the molecule. Researchers must verify these parameters against Certificates of Analysis (CoA) for every reagent batch.

Table 1: Molecular Specifications

| Parameter | Technical Specification |

| Common Name | This compound |

| Synonyms | Ceramide (d18:0/24:0); N-Tetracosanoyl-sphinganine; C24:0 Dihydroceramide |

| Molecular Formula | |

| Molecular Weight | 652.13 g/mol (Monoisotopic) 652.15 g/mol (Average) |

| CAS Number | 75196-33-7 (Specific to DL-dihydrosphingosine variant) |

| IUPAC Name | N-(1,3-dihydroxyoctadecan-2-yl)tetracosanamide |

| Stereochemistry | Racemic (DL) : Contains a mixture of enantiomers (typically D-erythro and L-erythro).[1] Note: Biological systems exclusively utilize the D-erythro (2S, 3R) isomer. |

| Solubility | Insoluble in water. Soluble in Chloroform:Methanol (2:1 v/v) with warming (>40°C). |

Structural Visualization

The following diagram illustrates the condensation of the sphinganine base with lignoceric acid.

Figure 1: Synthesis logic showing the convergence of the C18 sphoid base and C24 fatty acid.

Analytical Validation (LC-MS/MS)

To validate the presence of this compound in biological samples or synthetic preparations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Critical Distinction: Dihydro vs. Unsaturated

A common error in lipidomics is misidentifying Dihydroceramide (d18:0) as Ceramide (d18:1).[2][3][4][5][6]

-

Ceramide (d18:1): Fragments to m/z 264 (Sphingosine base).

-

Dihydroceramide (d18:0): Fragments to m/z 266 (Sphinganine base).

Protocol: Targeted MRM Quantification

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Agilent 6400 series).

Ionization: Electrospray Ionization (ESI) in Positive Mode (

| Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Dwell Time (ms) | Identity Confirmation |

| 652.6 m/z | 266.3 m/z | 40 - 50 eV | 50 | Primary Quantifier (Sphinganine backbone) |

| 652.6 m/z | 284.3 m/z | 30 - 40 eV | 50 | Qualifier (Loss of water only) |

Methodology Steps:

-

Sample Preparation: Perform a liquid-liquid extraction using the Bligh & Dyer method (Chloroform/Methanol/Water).

-

Solubilization: Reconstitute dried lipid extract in Methanol:Chloroform (9:1) containing 5mM Ammonium Formate to promote ionization.

-

Separation: Use a C8 or C18 Reverse Phase column.

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

-

Mobile Phase B: Methanol + 0.1% Formic Acid + 1mM Ammonium Formate.

-

Gradient: High organic start (e.g., 80% B) ramping to 100% B to elute very long chain lipids.

-

Figure 2: Mass Spectrometry fragmentation logic distinguishing the d18:0 backbone.

Biological Context & Handling

The "DL" Stereochemistry Warning

The "DL" designation indicates this reagent is a racemic mixture of the D-erythro and L-erythro isomers (and potentially threo isomers depending on synthesis).

-

Biological Impact: Mammalian enzymes, specifically Dihydroceramide Desaturase (DES1) , are stereospecific for the D-erythro isoform.

-

Experimental Consequence: If using this reagent to test enzymatic conversion or receptor binding, assume only ~50% of the mass is biologically active. The L-isomer may act as an inert competitive inhibitor or have off-target effects.

Signaling Pathway: The Autophagy Switch

N-Lignoceroyl-dihydrosphingosine is not merely a precursor. Accumulation of C24:0 dihydroceramide (often induced by inhibiting DES1) triggers specific cellular responses distinct from ceramides.

Figure 3: Biological pathway highlighting the pivotal role of C24:0 dhCer accumulation.

Solubility & Handling Protocol

Due to the 24-carbon saturated chain, this molecule is extremely hydrophobic and prone to precipitation.

-

Storage: -20°C in powder form. Protect from light.

-

Solubilization for Assays:

-

Solvent: Chloroform:Methanol (2:1).

-

Cell Culture Delivery: To introduce into aqueous media, dry the lipid under Nitrogen gas, then reconstitute in Ethanol:Dodecane (98:2) and vortex into a BSA-complexed solution (Fatty Acid Free BSA) at 37°C.

-

Warning: Do not use pure DMSO; long-chain ceramides will not dissolve effectively and will form micelles that yield inconsistent concentrations.

-

References

-

Lipid Maps Structure Database. Ceramide (d18:0/24:0) Structure and Properties.[6]

-

Avanti Polar Lipids. N-Lignoceroyl-D-erythro-dihydrosphingosine (C24 Dihydroceramide) Product Details.

-

Siddique, M. M., et al. (2015). Dihydroceramides: From Predictive Biomarkers to Therapeutic Targets. Frontiers in Pharmacology.

-

Bielawski, J., et al. (2006). Comprehensive Quantitative Analysis of Bioactive Sphingolipids by High-Performance Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology.

-

Cayman Chemical. Sphingolipid Solubility and Handling Guide.

Sources

Beyond the Double Bond: The Functional and Analytical Divergence of C24:0 Ceramide and C24:0 Dihydroceramide

Executive Summary

For decades, dihydroceramides (dhCers) were dismissed as biologically inert intermediates in sphingolipid biosynthesis. This assumption has been overturned.[1] We now understand that the conversion of C24:0 dihydroceramide to C24:0 ceramide —mediated by dihydroceramide desaturase 1 (DES1)—is a critical cellular "switch."

While C24:0 Ceramide is a central regulator of membrane biophysics and insulin signaling (often considered less lipotoxic than its C16:0 counterpart), C24:0 Dihydroceramide has emerged as a distinct signaling lipid driving autophagy, ER stress, and rigidifying membranes in a manner that can antagonize ceramide-induced apoptosis. This guide details the structural, functional, and analytical distinctions between these two lipids, providing researchers with the protocols necessary to distinguish them in complex biological matrices.

Structural & Biophysical Foundations[2]

The sole structural difference between C24:0 Ceramide (Cer) and C24:0 Dihydroceramide (dhCer) is the presence of a trans-4,5 double bond in the sphingoid base of the ceramide. This single unsaturation alters the molecule’s geometry, hydrogen-bonding potential, and membrane behavior.

The Double Bond Impact

-

C24:0 Ceramide (N-lignoceroyl-sphingosine): The trans-double bond locks the sphingoid base into a specific conformation that facilitates intermolecular hydrogen bonding at the membrane interface. This allows ceramides to displace cholesterol, forming "ceramide-rich platforms" (CRPs) that cluster receptors (e.g., Fas, CD40). Crucially, this geometry promotes negative curvature, enabling membrane fusion and pore formation (e.g., in mitochondria during apoptosis).

-

C24:0 Dihydroceramide (N-lignoceroyl-sphinganine): Lacking the double bond, the sphingoid base is more flexible. While it packs tightly (increasing membrane rigidity), it cannot support the negative curvature required for pore formation. Consequently, dhCers do not induce mitochondrial outer membrane permeabilization (MOMP) and can even inhibit ceramide channel formation by interfering with ceramide packing.

Biophysical Comparison Table

| Feature | C24:0 Ceramide (d18:1/24:[2]0) | C24:0 Dihydroceramide (d18:0/24:0) |

| Sphingoid Base | Sphingosine (18:[3][4][5][6]1) | Sphinganine (18:0) |

| Unsaturation | trans-4,5 double bond | Fully saturated |

| Membrane Effect | Promotes negative curvature; forms signaling platforms. | Increases membrane rigidity; antagonizes pore formation. |

| Phase Behavior | Segregates into gel-like domains.[7] | Higher melting temperature (Tm); distinct gel phase. |

| Mitochondrial Pore | Yes (Interacts with Bax/Bak). | No (Inhibits pore formation). |

Biosynthesis & The DES1 Gatekeeper

The conversion of dhCer to Cer is the final step of de novo synthesis, catalyzed by Dihydroceramide Desaturase 1 (DES1) .[8][9] This enzyme acts as a sensor for cellular stress (oxidative stress, hypoxia).

-

High DES1 Activity: Rapid conversion to C24:0 Ceramide

Promotes apoptosis or insulin resistance pathways. -

Inhibited DES1 Activity: Accumulation of C24:0 dhCer

Triggers ER Stress (Unfolded Protein Response) and Autophagy.[10]

Pathway Visualization

Figure 1: The De Novo Sphingolipid Pathway highlighting DES1 as the critical switch between the autophagic signal (dhCer) and the apoptotic signal (Cer).

Functional Divergence

C24:0 Ceramide: The Metabolic Regulator

Unlike C16:0 Ceramide, which is strongly pro-apoptotic and lipotoxic, very-long-chain ceramides (VLCCs) like C24:0 are often considered "benign" or protective in specific contexts (e.g., liver).[11] However, elevated C24:0 Cer is still implicated in:

-

Insulin Resistance: Inhibits Akt/PKB phosphorylation via PP2A activation.

-

Membrane Biophysics: Stabilizes lipid rafts required for receptor signaling.

C24:0 Dihydroceramide: The Autophagic Trigger

Accumulation of C24:0 dhCer (often achieved by pharmacological inhibition of DES1 with Fenretinide or Resveratrol) leads to:

-

Autophagy: Increases LC3B-II levels.[3][6][9] The rigid dhCer membrane may facilitate the formation of autophagosomes.

-

ER Stress: dhCer accumulation in the ER membrane disrupts folding capacity, triggering the Unfolded Protein Response (UPR).

-

Cytotoxicity: In T-cell acute lymphoblastic leukemia (ALL), C24:0 dhCer levels correlate strongly with cytotoxicity, independent of ceramide levels.[3][6]

Analytical Distinction: LC-MS/MS Methodology

Distinguishing these lipids is a challenge due to the small mass difference (2.016 Da) and the potential for isotopic overlap. The M+2 isotope of C24:0 Ceramide has the same nominal mass as C24:0 Dihydroceramide.

Critical Rule: You must separate these species chromatographically or use high-resolution MS (HRMS). For Triple Quadrupole (QqQ) instruments, chromatographic separation is mandatory.

Mass Transitions (MRM)

| Analyte | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) | Fragment Identity |

| C24:0 Ceramide | ~648.6 | 264.3 | Sphingosine (d18:1) - 2H₂O |

| C24:0 Dihydroceramide | ~650.6 | 266.3 | Sphinganine (d18:0) - 2H₂O |

Note: Exact m/z depends on instrument calibration. Always optimize with standards.

Chromatographic Separation Protocol

Because the M+2 isotope of Ceramide (~650.6) interferes with the Dihydroceramide precursor (~650.6), and the product ions differ by only 2 Da, baseline separation is required .

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50mm, 1.8 µm).

-

Mobile Phase A: 60:40 Acetonitrile:Water + 10mM Ammonium Formate + 0.1% Formic Acid.

-

Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10mM Ammonium Formate + 0.1% Formic Acid.

-

Gradient: C24:0 dhCer is slightly more hydrophobic than C24:0 Cer due to the saturated chain. dhCer elutes LATER than Cer.

Analytical Workflow Diagram

Figure 2: LC-MS/MS workflow emphasizing the necessity of chromatographic separation and specific MRM transitions for the sphingoid base.

Experimental Protocols

Protocol A: Optimized Lipid Extraction (Modified Bligh & Dyer)

Standard Bligh & Dyer can result in poor recovery of very hydrophobic VLCCs. A modified approach is recommended.

-

Homogenization: Homogenize tissue (10 mg) or mix plasma (50 µL) in 750 µL Chloroform:Methanol (1:2 v/v) containing internal standards (e.g., C12:0-Cer, C12:0-dhCer).

-

Incubation: Vortex and incubate at 48°C for 1 hour (enhances VLCC solubility).

-

Phase Break: Add 250 µL Chloroform and 250 µL Alkaline Water (KOH in water, pH 9-10). Alkaline pH helps remove phospholipid interference.

-

Centrifugation: 1000 x g for 5 min.

-

Collection: Collect the lower organic phase.

-

Re-extraction: Re-extract the upper phase with 500 µL Chloroform. Combine organic phases.

-

Drying: Dry under nitrogen stream. Reconstitute in 100 µL Mobile Phase B (Isopropanol:ACN).

Protocol B: DES1 Activity Assay (Indirect)

Direct measurement of DES1 is difficult. The most robust method is measuring the substrate-to-product ratio.

-

Treatment: Treat cells with DES1 inhibitor (e.g., GT-11 or Fenretinide) or vehicle.

-

Labeling: Pulse cells with d7-Sphinganine (isotope labeled precursor) for 4-6 hours.

-

Extraction: Perform lipid extraction as above.

-

Analysis: Monitor the ratio of d7-C24:0-Ceramide (Product) to d7-C24:0-Dihydroceramide (Substrate).

-

Calculation: A decrease in the Cer/dhCer ratio indicates DES1 inhibition.

References

-

Siddique, M. M., et al. (2015). "Ablation of dihydroceramide desaturase 1, a therapeutic target for the treatment of metabolic diseases, simultaneously stimulates anabolic and catabolic signaling pathways." Molecular and Cellular Biology. Link

-

Stiban, J., et al. (2006). "Dihydroceramide hinders ceramide channel formation: Implications on apoptosis."[10] Apoptosis.[8][9][12][13][14] Link

-

Jiang, H., et al. (2013). "Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma."[2][4][5][10][14][15][16] Analytical and Bioanalytical Chemistry. Link

-

Holliday, M. W., et al. (2013). "C22:0- and C24:0-dihydroceramides confer mixed cytotoxicity in T-cell acute lymphoblastic leukemia cell lines."[3][12] PLOS ONE. Link

-

Bielawski, J., et al. (2006). "Comprehensive quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry." Methods in Molecular Biology. Link

-

Berardi, E., et al. (2016). "Dihydroceramide desaturase 1 (DES1) inhibition by fenretinide promotes endoplasmic reticulum stress and autophagy in neuroblastoma cells." Apoptosis.[8][9][12][13][14] Link

Sources

- 1. Cell density-dependent reduction of dihydroceramide desaturase activity in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. C22:0- and C24:0-dihydroceramides Confer Mixed Cytotoxicity in T-Cell Acute Lymphoblastic Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Changes in membrane biophysical properties induced by sphingomyelinase depend on the sphingolipid N-acyl chain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Native and Polyubiquitinated Forms of Dihydroceramide Desaturase Are Differentially Linked to Human Embryonic Kidney Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journals.physiology.org [journals.physiology.org]

- 11. mdpi.com [mdpi.com]

- 12. caymanchem.com [caymanchem.com]

- 13. Loss of dihydroceramide desaturase drives neurodegeneration by disrupting endoplasmic reticulum and lipid droplet homeostasis in glial cells [elifesciences.org]

- 14. researchgate.net [researchgate.net]

- 15. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. profiles.wustl.edu [profiles.wustl.edu]

A Technical Guide to the De Novo Biosynthesis of N-tetracosanoyl-sphinganine in Mammalian Cells

Abstract

N-tetracosanoyl-sphinganine, a C24:0 dihydroceramide, is a critical intermediate in the synthesis of very-long-chain (VLC) sphingolipids. These lipids are not merely structural components of cellular membranes but are also potent bioactive molecules implicated in cellular signaling, metabolic regulation, and the pathogenesis of numerous diseases. This technical guide provides an in-depth exploration of the de novo biosynthetic pathway of N-tetracosanoyl-sphinganine in mammalian cells. We will dissect each enzymatic step, from the initial condensation of serine and palmitoyl-CoA in the endoplasmic reticulum to the specific acylation by Ceramide Synthase 2 (CerS2). This document is designed for researchers, scientists, and drug development professionals, offering mechanistic insights, field-proven experimental protocols for pathway analysis, and a discussion of the regulatory networks that govern the flux of VLC sphingolipids.

Introduction: The Significance of Acyl Chain Length in Ceramide Biology

Sphingolipids are a complex and essential class of lipids defined by a sphingoid base backbone. At the heart of sphingolipid metabolism lies ceramide, which consists of a sphingoid base linked to a fatty acid via an amide bond. The length of this N-acyl chain is a critical determinant of the ceramide's physicochemical properties and biological function.[1][2][3] While long-chain (e.g., C16:0, C18:0) ceramides are widely studied, very-long-chain (VLC) ceramides, containing fatty acids of 22 carbons or more, play distinct and vital roles.

N-tetracosanoyl-sphinganine (C24:0 dihydroceramide) is the direct precursor to C24:0 ceramide, one of the most abundant VLC species in mammalian tissues. These VLC sphingolipids are integral to the formation of stable, ordered membrane domains, are essential for the skin barrier, and are involved in pathways regulating cell growth, apoptosis, and insulin signaling.[4][5] Dysregulation of VLC ceramide levels has been linked to metabolic diseases, cardiovascular events, and neurological disorders, making this pathway a critical area of investigation and a potential target for therapeutic intervention.[1][6][7][8]

This guide focuses on the de novo synthesis pathway, the primary route for generating new sphingolipids from basic precursors, which occurs predominantly on the cytosolic face of the endoplasmic reticulum (ER) and at mitochondria-associated membranes (MAMs).[9][10][11][12]

The De Novo Biosynthesis Pathway: A Mechanistic Overview

The synthesis of N-tetracosanoyl-sphinganine is a four-step enzymatic cascade localized primarily to the ER.

Step 1: Serine Palmitoyltransferase (SPT) - The Gateway to Sphingolipid Synthesis

The pathway begins with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT).[13][14] This is the committed and rate-limiting step of sphingolipid biosynthesis, making SPT a central control point for the entire pathway.[15][16] The SPT complex, composed of SPTLC1 and SPTLC2 subunits, produces the 18-carbon intermediate 3-ketodihydrosphingosine (also known as 3-ketosphinganine).[14] The activity of SPT is crucial for generating the sphingoid base backbone and its activation has been implicated in cellular stress responses and apoptosis.[15][16]

Step 2: 3-Ketodihydrosphingosine Reductase (KDSR) - Formation of the Sphinganine Backbone

The product of SPT, 3-ketodihydrosphingosine, is rapidly reduced to sphinganine (dihydrosphingosine) by the enzyme 3-ketodihydrosphingosine reductase (KDSR).[17] This reaction is dependent on the cofactor NADPH and occurs at the ER membrane, with the enzyme's active site facing the cytosol.[18][19] The formation of sphinganine is essential for the subsequent acylation step. Loss of KDSR function leads to the accumulation of the upstream intermediate 3-ketodihydrosphingosine and can disrupt ER homeostasis and the unfolded protein response (UPR).[20]

Step 3: Ceramide Synthase (CerS) - The Determinant of Acyl Chain Specificity

The third step is the N-acylation of sphinganine, which is catalyzed by a family of six ceramide synthases (CerS1-6). This step is arguably the most critical for determining the ultimate biological function of the resulting sphingolipid, as each CerS isoform exhibits strict specificity for fatty acyl-CoAs of different chain lengths.[21][22][23]

The synthesis of N-tetracosanoyl-sphinganine is predominantly mediated by Ceramide Synthase 2 (CerS2) , which shows a strong preference for very-long-chain acyl-CoAs, particularly C22:0, C24:0, and C24:1.[3][22][23][24] Ceramide Synthase 3 (CerS3) can also utilize very-long-chain and ultra-long-chain (C26 and longer) acyl-CoAs.[6][23][25] The availability of the tetracosanoyl-CoA substrate and the expression level and activity of CerS2 are therefore the key determinants for the production rate of C24:0 dihydroceramide.

Step 4: Dihydroceramide Desaturase (DEGS1) - Conversion to Ceramide

While N-tetracosanoyl-sphinganine itself has biological activity, it is most often the precursor to N-tetracosanoyl-sphingosine (C24:0 ceramide). This final step involves the introduction of a trans 4,5-double bond into the sphinganine backbone, a reaction catalyzed by dihydroceramide desaturase 1 (DEGS1), an ER-resident enzyme.[26][27] This conversion is critical, as ceramides and dihydroceramides often have distinct, and sometimes opposing, cellular functions.[26] Loss of DEGS1 function leads to the accumulation of dihydroceramides, which is associated with severe neurodegenerative disorders like hypomyelinating leukodystrophy-18.[27][28][29]

Visualizing the Pathway and Experimental Workflow

Diagram 1: De Novo Biosynthesis of N-tetracosanoyl-sphingosine

Caption: The de novo biosynthetic pathway of C24:0 ceramide in the ER.

Diagram 2: Experimental Workflow for Ceramide Analysis

Caption: A typical workflow for quantifying cellular ceramide species.

Regulation of N-tetracosanoyl-sphinganine Synthesis

The production of VLC dihydroceramides is tightly controlled at multiple levels to maintain cellular homeostasis.

-

Substrate Availability: The cellular pools of L-serine, palmitoyl-CoA, and especially very-long-chain acyl-CoAs are primary determinants. Fatty acid elongation pathways that produce tetracosanoyl-CoA are thus intrinsically linked to VLC ceramide synthesis.

-

Enzyme Expression and Activity: Transcriptional regulation of the SPTLC1/2, KDSR, CERS2, and DEGS1 genes is a key control mechanism. Post-translational modifications of the enzymes can also modulate their activity.

-

Accessory Proteins: Acyl-CoA binding protein (ACBP) has been shown to potently facilitate VLC ceramide synthesis by binding to very-long-chain acyl-CoA esters and interacting directly with CerS2 and CerS3, enhancing their activity.[6][7][30] This highlights the importance of acyl-CoA presentation to the enzyme's active site.

-

Metabolic Crosstalk: A homeostatic axis exists between sphingolipid and cholesterol metabolism. Acute cholesterol depletion in cells leads to a rapid induction of VLC-sphingolipid synthesis, suggesting a compensatory mechanism to maintain plasma membrane integrity and lipid packing.[4]

Methodologies for Studying the Pathway

Analyzing the biosynthesis of a specific lipid species like N-tetracosanoyl-sphinganine requires a combination of robust biochemical and analytical techniques.

Table 1: Mammalian Ceramide Synthase (CerS) Isoforms and Acyl-CoA Specificity

| Ceramide Synthase | Primary Acyl-CoA Substrates | Resulting Ceramide Species | Key Tissue Expression |

| CerS1 | C18:0 | Long-Chain | Brain, Skeletal Muscle |

| CerS2 | C22:0, C24:0, C24:1 | Very-Long-Chain | Liver, Kidney, Brain |

| CerS3 | C26:0 and longer (Ultra-Long) | Ultra-Long-Chain | Testis, Skin |

| CerS4 | C18:0, C20:0 | Long-Chain | Widespread |

| CerS5 | C14:0, C16:0 | Long-Chain | Widespread |

| CerS6 | C14:0, C16:0 | Long-Chain | Widespread |

| (Data synthesized from sources:[3][23][24]) |

Experimental Protocol 1: In Vitro Ceramide Synthase (CerS) Activity Assay

This protocol allows for the direct measurement of CerS activity in microsomal fractions isolated from cells or tissues. It relies on providing exogenous substrates and quantifying the product.

-

Rationale: Isolating the ER/microsomal fraction concentrates the CerS enzymes away from other cellular components. Using a fluorescent or radiolabeled substrate allows for sensitive detection of the newly synthesized product.

-

Methodology:

-

Microsome Isolation: Homogenize cultured cells or tissue in a hypotonic buffer. Perform differential centrifugation to pellet nuclei and mitochondria, then ultracentrifuge the supernatant to pellet the microsomal fraction. Resuspend the microsomes in a storage buffer.

-

Reaction Setup: In a microcentrifuge tube, combine the following in reaction buffer (e.g., 20 mM HEPES, pH 6.8):

-

Microsomal protein (e.g., 20-50 µg).

-

Sphinganine substrate (e.g., 20 µM), often complexed with defatted BSA to aid solubility.

-

Fatty Acyl-CoA substrate: Tetracosanoyl-CoA (C24:0-CoA) at a desired concentration (e.g., 50 µM).

-

-

Initiation and Incubation: Initiate the reaction by adding the acyl-CoA. Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a solvent mixture for lipid extraction, such as chloroform:methanol (2:1, v/v), along with an internal standard (e.g., C17:0-ceramide).

-

Extraction and Analysis: Vortex thoroughly and centrifuge to separate the phases. Collect the lower organic phase, dry it under nitrogen, and reconstitute in a suitable solvent for LC-MS/MS analysis.[31]

-

Experimental Protocol 2: Total Lipid Extraction from Cultured Mammalian Cells

This is a foundational protocol for isolating lipids, including N-tetracosanoyl-sphinganine, from cellular material for subsequent analysis.

-

Rationale: The Bligh & Dyer method uses a chloroform/methanol/water monophasic system to disrupt cells and solubilize lipids. Adjusting the solvent ratios creates a biphasic system, partitioning lipids into the lower chloroform phase.

-

Methodology:

-

Harvesting: Aspirate culture media and wash cells with ice-cold PBS. Scrape cells into a known volume of PBS and transfer to a glass tube.

-

Internal Standard: Add a known amount of a non-endogenous internal standard (e.g., a stable isotope-labeled ceramide or a ceramide with an odd-numbered acyl chain) to the cell suspension. This is critical for accurate quantification as it corrects for sample loss during extraction and variability in ionization.[32]

-

Monophasic Extraction: Add methanol and chloroform to the cell suspension to achieve a final ratio of Chloroform:Methanol:Aqueous Sample (e.g., 1:2:0.8, v/v/v). Vortex vigorously for 15 minutes.

-

Phase Separation: Add chloroform and water to break the monophasic system, achieving a final ratio of Chloroform:Methanol:Water (e.g., 2:2:1.8, v/v/v). Vortex again and centrifuge at low speed (e.g., 2,000 x g) for 10 minutes to separate the phases.

-

Collection: Carefully collect the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette.

-

Drying and Storage: Evaporate the solvent under a stream of nitrogen gas. The dried lipid film can be stored at -80°C until analysis.

-

Experimental Protocol 3: Quantification of N-tetracosanoyl-sphinganine by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for lipid analysis, offering high sensitivity and specificity to resolve and quantify individual lipid species.[33][34][35]

-

Rationale: HPLC separates lipids based on their physicochemical properties (e.g., hydrophobicity using a C8 or C18 reverse-phase column). The separated lipids are then ionized (e.g., by electrospray ionization, ESI) and analyzed by a tandem mass spectrometer. Multiple Reaction Monitoring (MRM) mode provides exceptional specificity by monitoring a specific precursor-to-product ion transition for the analyte of interest.

-

Methodology:

-

Sample Reconstitution: Reconstitute the dried lipid extract from Protocol 2 in a suitable mobile phase, such as methanol or acetonitrile/isopropanol.

-

Chromatographic Separation:

-

HPLC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.[33]

-

Column: A reverse-phase C8 or C18 column is commonly used for separating ceramide and dihydroceramide species.[33]

-

Mobile Phase: A gradient of two solvents is typically used. For example, Solvent A: Water with 0.1% formic acid and Solvent B: Acetonitrile with 0.1% formic acid. The gradient program will transition from a higher polarity to a lower polarity to elute the lipids.[31]

-

-

Mass Spectrometry Detection:

-

Ionization: Use positive-ion mode Electrospray Ionization (ESI+).

-

Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transition for N-tetracosanoyl-sphinganine (C24:0-DHCer): The specific mass-to-charge ratio (m/z) of the protonated precursor ion [M+H]+ is selected. This ion is then fragmented, and a specific product ion is monitored. This unique transition confirms the identity of the analyte.

-

-

Quantification: Generate a standard curve using synthetic N-tetracosanoyl-sphinganine of known concentrations. The peak area of the endogenous analyte is normalized to the peak area of the internal standard, and the concentration is calculated from the standard curve. This provides absolute or relative quantification of the target lipid in the original sample.

-

Conclusion and Future Perspectives

The biosynthesis of N-tetracosanoyl-sphinganine is a tightly regulated and compartmentalized process central to the production of very-long-chain sphingolipids. The specificity of Ceramide Synthase 2 is the defining feature of this pathway, highlighting it as a potential node for therapeutic intervention in diseases characterized by aberrant VLC ceramide metabolism. Advances in analytical techniques, particularly mass spectrometry-based lipidomics, have been instrumental in elucidating the complexities of this pathway.[11] Future research will likely focus on the dynamic regulation of CerS2 activity, the mechanisms of VLC ceramide transport between organelles, and the precise roles of C24:0-dihydroceramide and its ceramide counterpart in cellular signaling networks. A deeper understanding of these processes will undoubtedly uncover new opportunities for drug development and diagnostics in the fields of metabolic and neurological disease.

References

-

Fässler, M., et al. (2017). Regulation of very-long acyl chain ceramide synthesis by Acyl-CoA binding protein. Journal of Biological Chemistry, 292(18), 7588-7597. [Link]

-

UniProt Consortium. (2018). KDSR - 3-ketodihydrosphingosine reductase - Homo sapiens (Human). UniProtKB. [Link]

-

Perry, D. K., et al. (2000). Serine palmitoyltransferase regulates de novo ceramide generation during etoposide-induced apoptosis. Journal of Biological Chemistry, 275(12), 9078-84. [Link]

-

MedlinePlus. KDSR gene. MedlinePlus Genetics. [Link]

-

Kasumov, T., et al. (2010). QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. PMC. [Link]

-

Kolakowska, A., et al. (2014). Subcellular localization of the enzymes involved in the metabolism of sphingolipids. ResearchGate. [Link]

-

Fässler, M., et al. (2017). Regulation of very-long acyl chain ceramide synthesis by acyl-CoA-binding protein. Journal of Biological Chemistry. [Link]

-

Grokipedia. KDSR. Grokipedia. [Link]

-

Reactome. KDSR reduces 3-ketosphingoid. Reactome Pathway Database. [Link]

-

Perry, D. K. (2002). Serine palmitoyltransferase: role in apoptotic de novo ceramide synthesis and other stress responses. Biochimica et Biophysica Acta, 1585(2-3), 238-44. [Link]

-

Pothukuchi, P., et al. (2023). Cholesterol-dependent homeostatic regulation of very long chain sphingolipid synthesis. eLife. [Link]

-

Ma'ayan Lab. DEGS1 Gene. Computational Systems Biology. [Link]

-

Li, Y., et al. (2022). 3-Ketodihydrosphingosine reductase maintains ER homeostasis and unfolded protein response in leukemia. Leukemia, 36(1), 100-110. [Link]

-

Finucane, O. M., et al. (2022). Serine Palmitoyltransferase Gene Silencing Prevents Ceramide Accumulation and Insulin Resistance in Muscles in Mice Fed a High-Fat Diet. MDPI. [Link]

-

Bionda, C., et al. (2004). Subcellular compartmentalization of ceramide metabolism: MAM (mitochondria-associated membrane) and/or mitochondria?. Biochemical Journal. [Link]

-

Gornicka, A., et al. (2021). Serine palmitoyltransferase assembles at ER–mitochondria contact sites. The EMBO Journal. [Link]

-

Masukawa, Y., et al. (2008). LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery. Journal of Lipid Research. [Link]

-

Poffenberger, G., et al. (2018). Serine palmitoyltransferase-mediated de novo sphingolipid biosynthesis is required for normal insulin production and glucose tolerance. Diabetologia. [Link]

-

Fässler, M., et al. (2017). Regulation of very-long acyl chain ceramide synthesis by acyl-CoA-binding protein. PubMed. [Link]

-

Aronova, S., et al. (2008). Regulation of Ceramide Biosynthesis by TOR Complex 2. Cell Metabolism. [Link]

-

Wang, Y., et al. (2022). Insights into the roles and pathomechanisms of ceramide and sphigosine-1-phosphate in nonalcoholic fatty liver disease. PMC. [Link]

-

Ginés-Gómez, P., et al. (2023). Sphingolipid desaturase DEGS1 is essential for mitochondria-associated membrane integrity. DDD UAB. [Link]

-

Zhu, Y., et al. (2024). Loss of dihydroceramide desaturase drives neurodegeneration by disrupting endoplasmic reticulum and lipid droplet homeostasis in glial cells. eLife. [Link]

-

Al-Disi, D. A., et al. (2022). Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far. PMC. [Link]

-

JensenLab. DEGS1 - DISEASES. JensenLab. [Link]

-

Al-Disi, D. A., et al. (2022). Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far. Frontiers in Pharmacology. [Link]

-

Kim, D. H., et al. (2022). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Journal of the Society of Cosmetic Scientists of Korea. [Link]

-

MetwareBio. (2024). Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease. MetwareBio. [Link]

-

Chen, X., et al. (2020). Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers. bioRxiv. [Link]

-

Vences-Guzman, A., et al. (2015). Convergent evolution of bacterial ceramide synthesis. Nature Chemical Biology. [Link]

-

Al-Disi, D. A., et al. (2022). Different pathological effects of ceramides (C16:0, C18:0, and C24:1). ResearchGate. [Link]

-

Jung, J., et al. (2020). Dihydroceramide desaturase directs the switch between exosome production and autophagy for neuronal maintenance. bioRxiv. [Link]

-

Levy, M., & Futerman, A. H. (2010). Ceramide synthases at the centre of sphingolipid metabolism and biology. Biochemical Journal. [Link]

-

Laiglesia, M. A., et al. (2022). Plasma Ceramides Pathophysiology, Measurements, Challenges, and Opportunities. MDPI. [Link]

-

Bergman, B. C., et al. (2016). Quantifying ceramide kinetics in vivo using stable isotope tracers and LC-MS/MS. American Journal of Physiology-Endocrinology and Metabolism. [Link]

-

Laviad, E. L., et al. (2012). Eleven residues determine the acyl chain specificity of ceramide synthases. Journal of Biological Chemistry. [Link]

-

Roth, K. E., et al. (2018). Traceless synthesis of ceramides in living cells reveals saturation-dependent apoptotic effects. PNAS. [Link]

-

Canals, D., et al. (2022). A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane. Journal of Lipid Research. [Link]

-

IUBMB. EC 2.3.1.298. Enzyme Nomenclature. [Link]

-

Turpin-Nolan, S. M., & Holland, W. L. (2020). Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases. Trends in Pharmacological Sciences. [Link]

-

Schiffmann, S., et al. (2009). Selective knockdown of ceramide synthases reveals complex interregulation of sphingolipid metabolism. Journal of Lipid Research. [Link]

-

Koybasi, S., et al. (2004). Specificity of ceramide synthase(s) and the diversity of ceramide species. ResearchGate. [Link]

-

PubChem. sphingolipid biosynthesis (mammals). Pathway. [Link]

Sources

- 1. Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. rupress.org [rupress.org]

- 5. Insights into the roles and pathomechanisms of ceramide and sphigosine-1-phosphate in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Subcellular compartmentalization of ceramide metabolism: MAM (mitochondria-associated membrane) and/or mitochondria? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]

- 12. sphingolipid biosynthesis (mammals) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Serine palmitoyltransferase assembles at ER–mitochondria contact sites | Life Science Alliance [life-science-alliance.org]

- 15. Serine palmitoyltransferase regulates de novo ceramide generation during etoposide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Serine palmitoyltransferase: role in apoptotic de novo ceramide synthesis and other stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. uniprot.org [uniprot.org]

- 18. grokipedia.com [grokipedia.com]

- 19. Reactome | KDSR reduces 3-ketosphingoid [reactome.org]

- 20. 3-Ketodihydrosphingosine reductase maintains ER homeostasis and unfolded protein response in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. portlandpress.com [portlandpress.com]

- 22. Eleven residues determine the acyl chain specificity of ceramide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Selective knockdown of ceramide synthases reveals complex interregulation of sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 25. EC 2.3.1.298 [iubmb.qmul.ac.uk]

- 26. Gene - DEGS1 [maayanlab.cloud]

- 27. Loss of dihydroceramide desaturase drives neurodegeneration by disrupting endoplasmic reticulum and lipid droplet homeostasis in glial cells [elifesciences.org]

- 28. ddd.uab.cat [ddd.uab.cat]

- 29. diseases.jensenlab.org [diseases.jensenlab.org]

- 30. Regulation of very-long acyl chain ceramide synthesis by acyl-CoA-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Regulation of Ceramide Biosynthesis by TOR Complex 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 32. journals.physiology.org [journals.physiology.org]

- 33. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

- 35. biorxiv.org [biorxiv.org]

Technical Guide: N-Lignoceroyl-DL-dihydrosphingosine as a Lipidomic Biomarker for Diabetes

Executive Summary

N-Lignoceroyl-dihydrosphingosine (C24:0 Dihydroceramide) has emerged from the shadow of being a mere metabolic intermediate to become a high-fidelity predictive biomarker for Type 2 Diabetes (T2D) and insulin resistance. While historically considered biologically inert, recent lipidomic profiling reveals that elevations in plasma dihydroceramides (dhCers)—particularly the C24:0 species—precede the onset of diabetes by years, often outperforming traditional markers like HbA1c in early risk stratification.

This guide provides a rigorous technical framework for the quantification and interpretation of this analyte. It addresses the specific use of N-Lignoceroyl-DL-dihydrosphingosine (the synthetic racemic standard) to quantify the endogenous D-erythro isomer found in human plasma.

Part 1: The Biological Imperative

Mechanism of Action: The "Stalled" Biosynthesis

The accumulation of C24:0 Dihydroceramide is a hallmark of metabolic gridlock. Under homeostatic conditions, dihydroceramides are rapidly desaturated by Dihydroceramide Desaturase 1 (DES1) to form ceramides.

In states of lipotoxicity (excess saturated fatty acids) and oxidative stress, DES1 activity is inhibited. This creates a bottleneck, causing upstream dihydroceramides to accumulate. Unlike ceramides, which promote apoptosis, accumulated dhCers are linked to autophagy dysfunction and the inhibition of Akt/PKB signaling, a critical node in the insulin response pathway.

DOT Diagram: Sphingolipid Bottleneck in Insulin Resistance

Caption: The metabolic bottleneck where DES1 inhibition leads to C24:0 Dihydroceramide accumulation, subsequently interfering with insulin signaling.

Part 2: Analytical Validation (The "How")

The Standard: DL- vs. D-erythro-

Critical Distinction: Biological systems exclusively produce the D-erythro stereoisomer. However, the This compound available from chemical suppliers is a racemic mixture.

-

Protocol Impact: When using the DL- standard for retention time confirmation or external calibration, ensure your chromatographic method resolves the diastereomers if possible, or verify that the ionization efficiency of the DL mixture matches the endogenous D-erythro form.

-

Gold Standard: For absolute quantification, use an isotopically labeled internal standard (e.g., C24:0 dhCer-d4) to account for matrix effects.

LC-MS/MS Methodology

Targeted quantification requires Triple Quadrupole (QqQ) Mass Spectrometry operating in Multiple Reaction Monitoring (MRM) mode.

Mass Transitions

The distinction between Dihydroceramide (dhCer) and Ceramide (Cer) relies on the sphingoid base fragment.

-

Ceramide (d18:1): Fragment m/z 264.3[1]

-

Dihydroceramide (d18:0): Fragment m/z 266.3 (Lacks the C4-C5 double bond)

Table 1: Optimized MRM Parameters for C24:0 dhCer

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | CE (eV) | Dwell (ms) | Rationale |

| C24:0 dhCer | 652.7 [M+H]+ | 266.3 | 40 | 50 | Specific d18:0 backbone fragment |

| C24:0 dhCer | 652.7 [M+H]+ | 634.7 | 25 | 50 | Water loss (Confirming ion) |

| C24:0 Cer | 650.6 [M+H]+ | 264.3 | 40 | 50 | Monitor for separation check |

| IS (C24:0-d4) | 656.7 [M+H]+ | 266.3 | 40 | 50 | Internal Standard |

Note: C24:0 Ceramide (Mass ~650.6) has an M+2 isotope at ~652.6. Without chromatographic separation, high levels of Ceramide can contribute to the Dihydroceramide signal. Chromatographic resolution is mandatory.

Part 3: Experimental Protocol

Sample Preparation: Modified MTBE Extraction

We utilize Methyl-tert-butyl ether (MTBE) over traditional Chloroform (Bligh-Dyer) for superior safety and automation compatibility (lipid layer floats on top).

Reagents:

-

Methanol (LC-MS Grade)

-

MTBE (HPLC Grade)

-

Internal Standard Mix (N-Lignoceroyl-dhSph-d4 dissolved in MeOH)

Step-by-Step Workflow:

-

Aliquot: Transfer 50 µL of plasma into a glass tube or 96-well deep plate.

-

Spike: Add 10 µL of Internal Standard Mix (2 µM). Vortex 10s.

-

Precipitate: Add 300 µL ice-cold Methanol. Vortex 30s.

-

Extract: Add 1000 µL MTBE. Incubate at room temp for 10 min with agitation.

-

Phase Separation: Add 250 µL MS-grade water. Centrifuge at 3,000 x g for 10 min.

-

Collection: Transfer the upper organic phase (MTBE) to a fresh vial.

-

Dry: Evaporate under nitrogen stream at 40°C.

-

Reconstitute: Resuspend in 100 µL Methanol/Chloroform (9:1) or initial mobile phase.[2]

DOT Diagram: Analytical Workflow

Caption: End-to-end lipidomic workflow from plasma extraction to targeted MS quantification.

Part 4: Data Interpretation & Reference Values

The Biomarker Signature

Absolute quantification is valuable, but the Dihydroceramide/Ceramide Ratio is often more robust against inter-individual variability in total lipid load.

Interpretation Table:

| Metric | Healthy Control | Pre-Diabetic/Insulin Resistant | Clinical Significance |

| C24:0 dhCer Conc. | < 150 nM | > 250 nM | Indicates DES1 overload |

| dhCer/Cer Ratio | Low (< 0.05) | Elevated (> 0.10) | High specificity for T2D risk |

| Correlation | N/A | Positively correlates with HOMA-IR | Predicts progression 2-9 years prior |

Expert Insight: The "Lipidomic Fingerprint"

Do not analyze C24:0 dhCer in isolation. It is most powerful when analyzed as part of a panel including C22:0 dhCer and C18:0 Cer . If C24:0 dhCer is elevated while C24:0 Ceramide remains normal or slightly elevated, the system is under metabolic stress but has not yet reached β-cell failure. If both are extremely high, lipotoxicity is likely active.

References

-

Wigger, L., et al. (2017).[3] "Plasma Dihydroceramides Are Diabetes Susceptibility Biomarker Candidates in Mice and Humans."[3][4][5] Cell Reports. [Link]

-

Meikle, P. J., et al. (2013).[6] "Plasma Lipid Profiling Shows Similar Associations with Prediabetes and Type 2 Diabetes."[6] PLOS ONE. [Link]

-

Lipid Maps Structure Database. "N-lignoceroyl-dihydrosphingosine (C24:0 dhCer)." [Link]

-

Siddique, M. M., et al. (2015). "Dihydroceramides: From Bit Players to Lead Actors." Journal of Biological Chemistry. [Link]

-

Barbarroja, N., et al. (2015). "Dihydroceramide accumulation mediates cytotoxic effects of resveratrol in gastric cancer cells." (Reference for DES1 inhibition mechanism). Scientific Reports. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. accesson.kr [accesson.kr]

- 3. researchgate.net [researchgate.net]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Frontiers | Circulating Ceramides- Are Origins Important for Sphingolipid Biomarkers and Treatments? [frontiersin.org]

- 6. diabetesjournals.org [diabetesjournals.org]

Technical Guide: LC-MS/MS Quantification of C24:0 Dihydroceramide

Executive Summary

This guide details a robust, high-sensitivity LC-MS/MS methodology for the quantification of N-lignoceroyl-sphinganine (C24:0 Dihydroceramide) in biological matrices.

Once considered a biologically inert intermediate, C24:0 dihydroceramide (dhCer) is now recognized as a critical biomarker for metabolic dysfunction, specifically insulin resistance and type 2 diabetes. It accumulates when dihydroceramide desaturase 1 (DES1) is inhibited, making it a vital pharmacodynamic marker in drug development programs targeting sphingolipid metabolism.

Key Technical Differentiator: This protocol specifically addresses the critical analytical challenge of separating C24:0 dhCer from its abundant downstream product, C24:0 Ceramide, which presents a significant isobaric interference risk (M+2 isotope effect).

Part 1: The Analytical Challenge (Causality & Logic)

To quantify C24:0 dhCer accurately, one must overcome three specific physicochemical hurdles.

The "M+2" Isobaric Interference

This is the most common source of Type I error (false positives) in dhCer analysis.

-

The Chemistry: C24:0 Ceramide (

, MW 649.6) is naturally much more abundant (10-50x) than C24:0 dhCer ( -

The Problem: The naturally occurring

isotope of C24:0 Ceramide appears at the exact same nominal mass as C24:0 dhCer (m/z 652.7). -

The Solution: Mass resolution alone on a triple quadrupole is insufficient. You must achieve chromatographic baseline separation between the two species. Additionally, tracking the specific Long Chain Base (LCB) fragment provides secondary specificity (see MRM Strategy).

Extreme Lipophilicity & Carryover

The C24 fatty acid chain makes this molecule extremely hydrophobic.

-

The Risk: C24:0 dhCer tends to adsorb to the rotor seals, needle seat, and column frits, eluting in subsequent blank injections ("Ghost Peaks").

-

The Solution: A mobile phase system utilizing Isopropanol (IPA) is mandatory to solubilize the analyte fully, coupled with a specific needle wash protocol.

Part 2: Biological Context & Pathway[1]

Understanding the biosynthetic origin is crucial for interpreting data, particularly when using DES1 inhibitors.

Figure 1: De Novo Sphingolipid Biosynthesis. The target analyte (Blue) is converted to Ceramide (Yellow) by DES1. Inhibition of DES1 leads to accumulation of the target.

Part 3: Experimental Methodology

A. Sample Preparation: Modified Monophasic Extraction

Traditional liquid-liquid extractions (Bligh-Dyer) are effective but difficult to automate. For high-throughput drug development, a Butanol/Methanol single-phase extraction provides >95% recovery for very long-chain sphingolipids while maintaining protein precipitation efficacy.

Reagents:

-

Extraction Solvent: 1-Butanol : Methanol (1:1 v/v) containing 10 mM Ammonium Formate.

-

Internal Standard (IS): C24:0 dhCer-d4 (preferred) or C8:0 dhCer. Do not use C24:0 Ceramide-d7 as it does not track the desaturase step.

Protocol:

-

Aliquot: Transfer 10 µL of plasma/serum into a 1.5 mL Safe-Lock tube.

-

Spike: Add 10 µL of Internal Standard working solution.

-

Extract: Add 100 µL of Extraction Solvent .

-

Vortex: Aggressive vortexing for 30 seconds.

-

Sonication: Sonicate for 5 minutes (critical for liberating C24 species from albumin).

-

Centrifuge: 15,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer supernatant to a glass vial with a low-volume insert. Note: Avoid plastic vials if possible to reduce adsorption.

B. LC-MS/MS Instrumentation & Conditions

Chromatography (UHPLC):

-

Column: Phenomenex Kinetex C18 EVO (2.1 x 50 mm, 1.7 µm) or Waters BEH C18.

-

Why: High carbon load is needed to retain lipids, but short length allows faster run times.

-

-

Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

-

Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.

-

Expert Insight: The addition of Ammonium Formate facilitates

formation and improves peak shape compared to Formic Acid alone.

-

Gradient Table:

| Time (min) | Flow (mL/min) | % Mobile Phase B | Phase |

| 0.00 | 0.40 | 40 | Loading |

| 1.50 | 0.40 | 90 | Elution (Target) |

| 3.50 | 0.40 | 99 | Wash |

| 4.50 | 0.40 | 99 | Wash |

| 4.60 | 0.40 | 40 | Re-equilibration |

| 6.00 | 0.40 | 40 | End |

Mass Spectrometry (MRM Parameters): Operate in Positive Electrospray Ionization (+ESI) mode.

| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (V) | Specificity Note |

| C24:0 dhCer | 652.7 | 266.3 | 50 | 35 | Sphinganine backbone |

| C24:0 Cer (Interference) | 650.6 | 264.3 | 20 | 35 | Sphingosine backbone |

| C24:0 dhCer-d4 (IS) | 656.7 | 266.3 | 50 | 35 | Matches target backbone |

-

Critical Setting: The transition 652.7 -> 266.3 is specific to the dihydro base (sphinganine). If you monitor 264.3, you are detecting the background noise from the Ceramide isotope.

Part 4: Analytical Workflow & Logic

Figure 2: Analytical Workflow. Note the critical logic check for retention time (RT) separation.

Part 5: Validation & Troubleshooting

System Suitability Criteria

Before running study samples, the system must pass these checks:

-

Resolution: The retention time difference between C24:0 Cer and C24:0 dhCer must be > 0.1 min (baseline resolution).

-

Carryover: Inject a blank immediately after the highest standard (ULOQ). The peak area of C24:0 dhCer in the blank must be < 20% of the LLOQ.

Troubleshooting "Ghost Peaks"

If you see C24:0 dhCer in your blank samples:

-

Cause: The C24 chain is sticking to the rotor seal.

-

Fix: Switch the needle wash solvent to Isopropanol:Acetonitrile:Acetone (45:45:10) . The addition of acetone helps strip lipids from polymeric seals.

Reference Ranges

In healthy human plasma, C24:0 dhCer is typically found in the range of 50–200 ng/mL , whereas C24:0 Ceramide is often 1000–3000 ng/mL . This high ratio emphasizes the need for the rigorous separation described above.

References

-

Jiang, H., et al. (2013). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma.[1][2][3][4][5][6][7] Analytical and Bioanalytical Chemistry, 405, 7357–7365.[1] Link

-

Alshehry, Z. H., et al. (2015). An Efficient Single Phase Method for the Extraction of Plasma Lipids. Metabolites, 5(2), 389–403. Link

-

Bielawski, J., et al. (2006). Simultaneous quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry. Methods, 39(2), 82-91. Link

-

Siddique, M. M., et al. (2015). Ablation of dihydroceramide desaturase 1, a therapeutic target for the treatment of metabolic diseases. Molecular and Cellular Biology, 35(10), 1768–1779. Link

Sources

- 1. Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers | bioRxiv [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

- 5. Differences in plasma levels of long chain and very long chain ceramides between African Americans and whites: An observational study | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far [frontiersin.org]

HPLC separation conditions for N-tetracosanoyl-sphinganine

An In-Depth Technical Guide to the HPLC Separation of N-tetracosanoyl-sphinganine (Cer(d18:0/24:0))

Executive Summary

N-tetracosanoyl-sphinganine, a saturated very-long-chain ceramide (VLC-Cer), is a critical lipid molecule implicated in cellular structure, signaling, and the pathology of various diseases. Accurate and robust quantification of this analyte is paramount for researchers in cell biology and drug development. However, its high hydrophobicity and lack of a strong chromophore present significant analytical challenges. This guide provides a comprehensive, in-depth exploration of High-Performance Liquid Chromatography (HPLC) methodologies for the effective separation and detection of N-tetracosanoyl-sphinganine. We will dissect the causal reasoning behind chromatographic choices, from column chemistry and mobile phase composition to detector selection, empowering scientists to develop and implement self-validating, reliable analytical protocols. This document moves beyond simple step-by-step instructions to offer field-proven insights grounded in the fundamental principles of lipid analysis.

Introduction: The Analytical Challenge of a Very-Long-Chain Ceramide

N-tetracosanoyl-sphinganine, systematically known as Cer(d18:0/24:0), is a sphingolipid composed of a sphinganine (dihydrosphingosine) backbone N-acylated with a 24-carbon saturated fatty acid (tetracosanoic acid). As a member of the very-long-chain ceramide family, it is an essential component of cellular membranes, particularly in tissues like the skin, where it contributes to the epidermal barrier function.

The analytical goal is to separate this highly non-polar molecule from a complex matrix of other lipids, which often includes other ceramide species with varying acyl chain lengths, degrees of saturation, and sphingoid bases.[1] The primary challenges are:

-

High Hydrophobicity: The long C24 acyl chain makes the molecule extremely non-polar, demanding strong retention on reversed-phase columns or specialized normal-phase conditions.

-

Structural Isomers: Biological samples contain a vast array of ceramide species, requiring high-resolution chromatography to differentiate Cer(d18:0/24:0) from its close relatives (e.g., Cer(d18:1/24:0) or Cer(d18:0/24:1)).[1]

-

Lack of UV Chromophore: Ceramides do not possess a native chromophore, rendering standard UV-Vis detection ineffective and necessitating alternative detection techniques like mass spectrometry or evaporative light scattering.[2][3]

This guide will focus on the two most powerful and widely adopted HPLC strategies to overcome these challenges: Reversed-Phase HPLC coupled with Mass Spectrometry (RP-HPLC-MS) and Normal-Phase HPLC with Evaporative Light Scattering Detection (NP-HPLC-ELSD).

Foundational Principles of HPLC for Ceramide Analysis

The choice between reversed-phase, normal-phase, or HILIC chromatography is the most critical decision in method development. It dictates the separation mechanism and overall suitability for the analytical goal.

-

Reversed-Phase (RP) HPLC: This is the most common technique for ceramide analysis.[2] It utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase. Separation is driven by the hydrophobic interactions between the analyte and the stationary phase. In this mode, lipids are separated primarily based on their hydrophobicity, which correlates with acyl chain length and degree of unsaturation.[4] Longer, more saturated ceramides like N-tetracosanoyl-sphinganine will be very strongly retained.

-

Normal-Phase (NP) HPLC: This technique uses a polar stationary phase (e.g., silica) and a non-polar mobile phase.[5] Separation is based on the polarity of the analyte's headgroup. While all ceramides share the same fundamental headgroup, NP-HPLC can effectively separate entire lipid classes (e.g., ceramides from cholesterol or triglycerides).[6] It is particularly useful for resolving ceramides with different numbers of hydroxyl groups.[6]

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase similar to normal-phase but employs a reversed-phase type mobile phase (e.g., acetonitrile/water).[4] It separates compounds based on their polarity and is particularly effective for distinguishing lipids based on their polar headgroups.[7][8] For separating ceramides that differ only in acyl chain length, HILIC is less effective than RP-HPLC.

For the specific analysis of N-tetracosanoyl-sphinganine, RP-HPLC is the superior choice for resolving it from other ceramides , while NP-HPLC is excellent for isolating the total ceramide class from other lipids.

Method Development Strategy: A Logic-Driven Workflow

A robust HPLC method is a self-validating system. The development process should be systematic, beginning with the analytical goal and progressing through logical optimization steps.

Caption: A logical workflow for developing a robust HPLC method for N-tetracosanoyl-sphinganine analysis.

Recommended HPLC Methodologies

The Gold Standard: Reversed-Phase HPLC-MS/MS

This approach offers the highest sensitivity and specificity, making it the definitive method for quantitative analysis of individual ceramide species from complex biological matrices.[2] Electrospray ionization (ESI) in the positive ion mode is commonly used for ceramide analysis.[9]

Experimental Protocol: RP-HPLC-MS/MS

-

Column Selection: Utilize a C18 reversed-phase column with a particle size of ≤3 µm for high efficiency. A common dimension is 2.1 mm i.d. x 100-150 mm length.

-

Mobile Phase Preparation:

-

Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid. The additives are critical for promoting analyte ionization for MS detection.[10]

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

-

-

HPLC Gradient Elution: The high hydrophobicity of Cer(d18:0/24:0) requires a high percentage of strong organic solvent for elution.

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B 0.0 0.4 70 30 2.0 0.4 70 30 12.0 0.4 0 100 20.0 0.4 0 100 20.1 0.4 70 30 | 25.0 | 0.4 | 70 | 30 |

-

Mass Spectrometry Parameters (Triple Quadrupole):

-

Ionization Mode: ESI, Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Precursor Ion [M+H]+: For Cer(d18:0/24:0), this is m/z 654.6.

-

Product Ion: The characteristic fragment ion for the d18:0 sphinganine backbone is m/z 284.3 (resulting from dehydration).[1]

-

MRM Transition: 654.6 → 284.3

-

Internal Standard: A non-endogenous standard like C17-Ceramide (d18:1/17:0) should be used for accurate quantification.[11]

-

A Robust Alternative: Normal-Phase HPLC-ELSD

When access to mass spectrometry is limited, NP-HPLC with an Evaporative Light Scattering Detector (ELSD) provides a robust, universal detection method.[3] This approach is excellent for quantifying total ceramide classes.[5][12]

Experimental Protocol: NP-HPLC-ELSD

-

Column Selection: Utilize a silica or cyanopropyl (CN) bonded column. A CN column can be particularly effective at separating ceramides from interfering sterols.[13]

-

Mobile Phase Preparation:

-

Mobile Phase A: Chloroform (or a less toxic alternative like heptane/ethyl acetate).

-

Mobile Phase B: Chloroform/Methanol/Triethylamine/Formic Acid (a mixture designed to elute polar lipids and improve peak shape). The addition of triethylamine and formic acid is crucial for achieving sharp peaks for sphingoid bases and ceramides on a silica column.[5][14]

-

-

HPLC Isocratic or Gradient Elution:

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B 0.0 1.0 98 2 15.0 1.0 80 20 20.0 1.0 80 20 20.1 1.0 98 2 | 25.0 | 1.0 | 98 | 2 |

-

ELSD Parameters:

-

Drift Tube Temperature: 40-50 °C (low temperature is preferable to avoid volatilization of semi-volatile analytes).

-

Nebulizer Gas (Nitrogen) Pressure: ~3.5 bar.

-

Note: ELSD response can be non-linear, often following the power-law equation A = a * m^b, where A is peak area and m is mass.[15] Therefore, a multi-point calibration curve is essential for accurate quantification.

-

Critical Experimental Parameters & Causality

Column Chemistry Selection

-

Causality (RP-HPLC): For resolving ceramides by acyl chain length, a C18 column is the standard choice. The long alkyl chains provide the necessary hydrophobic surface area to retain and separate very-long-chain species like Cer(d18:0/24:0).[9] Shorter chain columns (e.g., C8) would not provide sufficient retention.

-

Causality (NP-HPLC): A bare silica (Si) column is used for its high polarity, allowing for separation based on interactions with the hydroxyl groups of the ceramide headgroup.[5] This enables class separation from less polar lipids like cholesterol esters and more polar lipids like phospholipids.

Mobile Phase Optimization

-

Causality (RP-HPLC): A three-component mobile phase (e.g., Water/Acetonitrile/Isopropanol) is often required. Acetonitrile is a good mid-strength solvent, while Isopropanol is a stronger, less viscous solvent needed to elute the highly retained, non-polar VLC-Ceramides from the C18 column.[9] Formic acid and ammonium formate act as modifiers to provide a source of protons (H+) and improve ionization efficiency in the ESI source, leading to a much stronger MS signal.[10]

-

Causality (NP-HPLC): Non-polar solvents like chloroform or heptane are the primary mobile phase components. A polar modifier like methanol or ethanol is used in a gradient to elute the ceramides. The addition of an acid-base pair like formic acid and triethylamine is a field-proven technique to sharpen analyte peaks by masking active sites on the silica stationary phase, preventing peak tailing.[5][14]

Detector Selection and Rationale

-

Causality (MS/MS): Mass spectrometry is the "gold standard" because it provides three dimensions of confirmation: retention time, precursor mass, and fragment mass.[2] This unparalleled specificity allows for confident identification and quantification even when chromatographic peaks co-elute. It is sensitive enough to detect low-abundance species in biological samples.[11]

-

Causality (ELSD): The ELSD is a mass-based detector that works by nebulizing the eluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles.[3] This makes it a "universal" detector for any analyte that is less volatile than the mobile phase, which is ideal for lipids.[3] It is fully compatible with the gradients required for lipid analysis, a significant advantage over refractive index (RI) detectors.[16]

Sample Preparation: The Foundation of Accurate Analysis

Garbage in, garbage out. No analytical method can compensate for poor sample preparation. The goal is to efficiently extract all lipids from the matrix, remove interfering substances, and add an internal standard for reliable quantification.

Caption: A standard workflow for the extraction of ceramides from biological samples for HPLC analysis.

Protocol: Lipid Extraction (Modified Bligh & Dyer)

-

Homogenization: Homogenize the biological sample (e.g., ~10 mg of tissue) in a suitable buffer.

-

Internal Standard: Add a known amount of an appropriate internal standard, such as C17-ceramide, which is not naturally occurring.[11] This is absolutely critical for correcting for sample loss during preparation and for variations in instrument response.

-

Extraction: Add ice-cold chloroform and methanol to the homogenate to achieve a single-phase system (final ratio of chloroform:methanol:aqueous sample approx. 1:2:0.8).[9] Vortex vigorously.

-

Phase Separation: Add chloroform and water to break the single phase, inducing a two-phase system (final ratio of chloroform:methanol:water approx. 2:2:1.8).[9] Vortex again and centrifuge to separate the layers.

-

Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass pipette.

-

Drying: Evaporate the solvent from the organic phase under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a solvent suitable for the chosen HPLC method (e.g., for RP-HPLC, a high-organic solvent like Mobile Phase B is appropriate).

Data Interpretation and Quantification

Accurate quantification is achieved by using a non-naturally occurring internal standard (IS).[17] The analyte response (peak area) is normalized to the internal standard response.

Quantification Formula: Concentration of Analyte = (Area_Analyte / Area_IS) * (Concentration_IS / ResponseFactor)